BNN3

Description

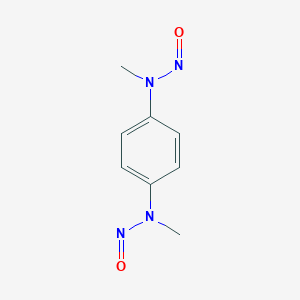

The exact mass of the compound N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYJAMEXVFEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N(C)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989399 | |

| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-38-2 | |

| Record name | NSC56933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is a chemical compound of interest due to the presence of two nitroso groups, which can impart unique reactivity. This guide provides a summary of its known chemical properties, a detailed experimental protocol for its synthesis, and a visualization of its potential application as a nitric oxide donor.

Chemical Properties

A summary of the available quantitative data for N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is presented in Table 1. While some physical properties have been reported, data regarding its boiling point, solubility, and pKa remain limited in publicly accessible literature.

Table 1: Chemical Properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₄O₂ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Melting Point | 120-121 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

A crucial aspect of working with N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is its synthesis. The following section details a two-step experimental protocol, starting with the preparation of the precursor N,N-dimethyl-p-phenylenediamine, followed by its dinitrosation.

Synthesis of N,N-dimethyl-p-phenylenediamine (Precursor)

The synthesis of the precursor can be achieved through the reduction of p-nitro-N,N-dimethylaniline.

Materials:

-

p-Nitro-N,N-dimethylaniline

-

Granulated tin

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a reflux condenser, a mixture of p-nitro-N,N-dimethylaniline and granulated tin is prepared.

-

Concentrated hydrochloric acid is added gradually to the mixture. The reaction is exothermic and may require external cooling to maintain control.

-

Once the initial vigorous reaction subsides, the mixture is heated under reflux until the reduction is complete, indicated by the disappearance of the yellow color of the nitro compound.

-

The reaction mixture is then cooled and made strongly alkaline with a sodium hydroxide solution to precipitate tin salts and liberate the free amine.

-

The N,N-dimethyl-p-phenylenediamine is then extracted from the aqueous mixture using diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the resulting crude product can be purified by vacuum distillation.

Synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

This procedure involves the nitrosation of the synthesized N,N-dimethyl-p-phenylenediamine.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Sodium nitrite

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

N,N-dimethyl-p-phenylenediamine is dissolved in a minimal amount of dilute hydrochloric acid and cooled in an ice bath to 0-5 °C.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the diamine hydrochloride. The temperature should be strictly maintained below 5 °C to prevent the decomposition of nitrous acid and potential side reactions.

-

The addition of sodium nitrite will result in the precipitation of the N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine product.

-

After the addition is complete, the reaction mixture is stirred for an additional period in the ice bath to ensure complete reaction.

-

The solid product is collected by filtration, washed with cold water, and then dried under vacuum.

Potential Signaling Pathway and Experimental Workflow

While specific signaling pathways involving N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine are not extensively documented, compounds containing N-nitroso groups are known to act as nitric oxide (NO) donors upon stimulation, such as by heat or light. This property is of significant interest in drug development for its potential therapeutic effects.

The following diagrams illustrate the logical relationship of its synthesis and its potential as a nitric oxide donor.

Caption: Synthetic pathway for N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine.

Caption: Proposed nitric oxide donation pathway.

References

An In-depth Technical Guide on the Structure and Synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine. This document is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development. It details the molecular characteristics of the compound, provides a theoretical framework for its synthesis, and discusses its role as a potential caged nitric oxide donor. All quantitative data is presented in structured tables, and logical relationships in the synthesis process are visualized using the DOT language.

Introduction

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, with the CAS number 6947-38-2, is a dinitroso derivative of N,N-Dimethyl-p-phenylenediamine. Its chemical structure is characterized by a para-phenylenediamine core with two methyl groups and two nitroso groups attached to the nitrogen atoms. This compound has garnered interest in the scientific community for its potential as a caged, photolabile nitric oxide (NO) donor. Such molecules are invaluable tools in biomedical research, allowing for the controlled release of NO in intracellular compartments with high temporal and spatial precision, often without cytotoxic effects. The ability to precisely deliver NO is crucial for studying its diverse roles in physiological and pathological processes.

Chemical Structure and Properties

The fundamental properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N-Dimethyl-N,N-dinitroso-1,4-phenylenediamine | |

| CAS Number | 6947-38-2 | [1][2] |

| Chemical Formula | C₈H₁₀N₄O₂ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

The synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine involves a two-step process. The first step is the synthesis of the precursor, N,N-Dimethyl-p-phenylenediamine, followed by the nitrosation of this precursor to yield the final dinitroso compound.

Synthesis of the Precursor: N,N-Dimethyl-p-phenylenediamine

The synthesis of N,N-Dimethyl-p-phenylenediamine can be achieved through the reduction of p-nitro-N,N-dimethylaniline. A common method involves the use of a reducing agent such as stannous chloride in concentrated hydrochloric acid.

Experimental Protocol: Synthesis of N,N-Dimethyl-p-phenylenediamine

This protocol is based on established methods for the reduction of nitroarenes.

-

Materials:

-

p-Nitro-N,N-dimethylaniline

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (50%)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve stannous chloride in concentrated hydrochloric acid. The solution should be warmed.

-

Slowly add p-nitro-N,N-dimethylaniline to the warm stannous chloride solution in small portions. The reaction temperature should be carefully controlled to prevent it from becoming too hot.

-

After the addition is complete, reflux the reaction mixture for approximately 90 minutes to ensure the reduction is complete.

-

Cool the reaction flask. A precipitate of the double tin salt of the product may form. To complete the precipitation, saturate the mixture with hydrogen chloride gas at 0°C.

-

Filter the salt and dissolve it in water.

-

To isolate the free base, which is susceptible to air oxidation, cover the aqueous solution with a layer of ether.

-

Add ice to the mixture and then slowly add a 50% sodium hydroxide solution to make the solution alkaline. The presence of ice helps to keep the mixture cold during the neutralization.

-

Extract the N,N-Dimethyl-p-phenylenediamine into the ether layer by shaking the mixture.

-

Separate the ether layer and perform several more extractions of the aqueous layer with fresh ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude product.

-

The final product can be purified by vacuum distillation.

-

Nitrosation of N,N-Dimethyl-p-phenylenediamine

The second and crucial step is the nitrosation of the synthesized N,N-Dimethyl-p-phenylenediamine to form the dinitroso product. This reaction typically involves the use of a nitrosating agent in an acidic medium. While a specific detailed protocol for this exact compound was not found in the search results, a general procedure for the nitrosation of N,N-disubstituted p-phenylenediamine derivatives using an alkyl nitrite in an aqueous acid suspension can be inferred.

Theoretical Experimental Protocol: Nitrosation of N,N-Dimethyl-p-phenylenediamine

-

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

An alkyl nitrite (e.g., isopropyl nitrite)

-

Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

-

Amidosulfonic acid (for quenching excess nitrite)

-

-

Procedure:

-

Suspend N,N-Dimethyl-p-phenylenediamine in an aqueous acid solution. The reaction is typically carried out at a low temperature, between -5°C and +5°C.

-

Slowly add the alkyl nitrite to the suspension while maintaining the low temperature.

-

The reaction time will depend on the rate of addition of the alkyl nitrite, but it is generally in the range of 2 to 5 hours.

-

After the reaction is complete, any excess nitrite can be removed by adding amidosulfonic acid.

-

The resulting N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine can then be isolated from the reaction mixture.

-

Quantitative Data for Synthesis

Logical Relationships in Synthesis

The synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine follows a clear logical progression from the starting material to the final product. This workflow can be visualized as follows:

References

An In-depth Technical Guide on N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine as a Photolabile Nitric Oxide Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine and its structural analogs are members of a class of compounds known as N-nitrosamines. While the broader family of N-nitrosamines is often associated with concerns regarding their potential carcinogenicity, specific derivatives, such as the subject of this guide, have garnered significant interest in the scientific community as valuable research tools. The primary utility of N,N-dimethyl-N,N-dinitroso-p-phenylenediamine in a research context is not as a conventional nitrosating agent for the synthesis of other N-nitrosamines, but rather as a "caged" nitric oxide (NO) donor.[1][2] Upon photoactivation, these molecules undergo a chemical transformation that results in the release of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.

This technical guide provides a comprehensive overview of N,N-dimethyl-N,N-dinitroso-p-phenylenediamine and its derivatives as photolabile NO releasing agents. It covers the synthesis of the precursor molecule, the mechanism of photoinduced NO release, experimental protocols for triggering and quantifying this release, and the applications of this technology in biological research and drug development.

Synthesis of the Precursor: N,N-Dimethyl-p-phenylenediamine

The synthesis of N,N-dimethyl-N,N-dinitroso-p-phenylenediamine begins with its non-nitrosated precursor, N,N-dimethyl-p-phenylenediamine. Several synthetic routes to this precursor have been reported.

Reduction of p-Nitro-N,N-dimethylaniline

A common laboratory-scale synthesis involves the reduction of p-nitro-N,N-dimethylaniline.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid with gentle warming.

-

Addition of Starting Material: Gradually add 50 g of p-nitrosodimethylaniline (or its hydrochloride salt) to the warm stannous chloride solution in small portions. The reaction is exothermic, and the vessel should be cooled as needed to maintain a controlled temperature.

-

Reduction: After the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.

-

Isolation of the Tin Salt: Cool the reaction mixture. The double tin salt of the aminodimethylaniline will begin to precipitate. To complete the precipitation, saturate the solution with hydrogen chloride gas at 0°C.

-

Filtration and Dissolution: Filter the precipitated salt and dissolve it in water.

-

Extraction of the Free Base: As the free base is susceptible to air oxidation, the aqueous solution should be covered with a layer of ether. Add ice to the mixture to keep it cold. Cautiously add a 50% sodium hydroxide solution to liberate the free base, which will be extracted into the ether layer.

-

Purification: Separate the ether layer and perform several additional extractions of the aqueous layer with fresh ether. Combine the ethereal extracts and dry them over anhydrous sodium sulfate. Evaporate the ether, and distill the residue under vacuum.[3]

The final product is a crystalline solid that is sensitive to atmospheric oxygen and should be stored under an inert atmosphere.[3]

An alternative method utilizes catalytic hydrogenation with Raney nickel under pressure.[4] Another approach involves the reaction of p-nitro-N,N-dimethylaniline with hydrazine hydrate in the presence of a CuO/C catalyst.[5]

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine as a Photolabile Nitric Oxide Donor

The defining characteristic of N,N-dimethyl-N,N-dinitroso-p-phenylenediamine and its derivatives in a research setting is their ability to release nitric oxide upon exposure to light, typically in the UV range.[1] This property allows for the precise spatiotemporal control of NO delivery to biological systems, enabling detailed studies of NO-mediated signaling pathways.[2]

Mechanism of Photoinduced Nitric Oxide Release

The photo-release of nitric oxide from N,N'-dinitroso-p-phenylenediamine derivatives is initiated by the absorption of a photon, which excites the molecule to a higher energy state. This leads to the homolytic cleavage of one of the N-NO bonds.

The process for a closely related analog, N,N'-Bis(carboxymethyl)-N,N'-dinitroso-1,4-phenylenediamine, has been studied in detail and is believed to proceed through the following steps:

-

Photoexcitation and Initial N-NO Bond Cleavage: Upon irradiation with UV light (e.g., 308 nm), the parent molecule (1) absorbs a photon and undergoes homolytic cleavage of one N-NO bond, releasing one equivalent of nitric oxide (NO•) and forming a denitrosated radical intermediate (2).[1][6]

-

Secondary Fragmentation: The radical intermediate (2) is unstable and can undergo further fragmentation to release a second equivalent of NO• and form a doubly denitrosated quinone-imine derivative (3).[1][6]

-

Alternative Pathways for the Radical Intermediate: The denitrosated radical (2) can also participate in other reactions, such as recombination with NO• to regenerate the parent molecule or its isomers, or it can be reduced by a reducing agent to a more stable species (4).[1][6]

It has been proposed that the photolysis may initially form a caged encounter complex of the denitrosated radical and NO•, which can then fragment to release two equivalents of NO• and the quinone-imine derivative without the free radical intermediate being released into the bulk solution.[6]

Caption: Mechanism of photoinduced nitric oxide release.

Quantitative Data on Nitric Oxide Release

| Compound | Wavelength (nm) | Quantum Yield (Φ) of NO Release | Reference |

| N,N'-Bis(carboxymethyl)-N,N'-dinitroso-1,4-phenylenediamine | 308 | Not explicitly stated | [1][6] |

| Roussin's Red Salt (Na₂[Fe₂S₂(NO)₄]) | Not specified | 0.07 | [1] |

| Roussin's Black Salt (NH₄[Fe₄S₃(NO)₇]) | Not specified | 0.0011 | [1] |

| Ruthenium-nitrosyl complexes | 436 | 0.002 and 0.011 | [7] |

Experimental Protocols for Photoinduced Nitric Oxide Release

The controlled release of NO from N,N-dimethyl-N,N-dinitroso-p-phenylenediamine and its derivatives requires a dedicated experimental setup.

General Experimental Workflow

Caption: General workflow for photoinduced NO release experiments.

Materials and Equipment

-

NO Donor: N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine or a suitable derivative.

-

Solvent/Buffer: A solvent or buffer system that is transparent at the irradiation wavelength and compatible with the detection method.

-

Light Source: A lamp (e.g., mercury arc lamp) or laser that emits at the absorption maximum of the NO donor. Filters may be required to select the desired wavelength.

-

Reaction Vessel: A cuvette or other vessel made of a material (e.g., quartz) that is transparent to the irradiation wavelength.

-

NO Detection System:

-

NO-sensitive electrode: For real-time electrochemical detection of NO.

-

Spectrophotometer: For colorimetric assays such as the Griess assay.

-

Fluorometer: For fluorescence-based detection methods.

-

Protocol for Detection of NO Release using a Fluorescent Probe

This protocol is adapted for a solid-supported NO donor but can be modified for solutions.

-

Probe Preparation: Prepare a 5 µM solution of a NO-sensitive fluorescent probe (e.g., diaminorhodamine 4M acetoxymethyl ester, DAR-4M AM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Sample Preparation: Disperse a known amount of the NO donor in the probe solution within a cuvette.

-

Irradiation: Irradiate the sample for a defined period (e.g., 10 minutes) with a UV light source (e.g., 365 nm).

-

Incubation: Incubate the suspension at room temperature for approximately 30 minutes to allow the probe to react with the released NO.

-

Fluorescence Measurement: Measure the fluorescence emission at the appropriate wavelength (e.g., 580 nm) after excitation at the probe's excitation maximum (e.g., 560 nm).[8]

Applications in Research and Drug Development

The ability to deliver NO with high spatial and temporal precision makes photolabile donors like N,N-dimethyl-N,N-dinitroso-p-phenylenediamine invaluable tools in several areas of research.

-

Probing NO-mediated Signaling Pathways: By releasing NO at specific times and locations within a cellular or tissue environment, researchers can investigate the downstream effects of NO signaling with high precision.[2]

-

Vasodilation Studies: The role of NO in vasodilation can be explored by photo-releasing NO in the vicinity of blood vessels and observing the physiological response.[9]

-

Neuroscience: As a neurotransmitter, the localized release of NO can be used to study its effects on neuronal activity and communication.

-

Drug Delivery and Therapy: The development of materials and nanoparticles containing photolabile NO donors is an active area of research for targeted therapeutic applications, such as in cancer therapy and for preventing bacterial infections on medical devices.[8][10]

Conclusion

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine and its derivatives are powerful chemical tools, not for their general utility as synthetic nitrosating agents, but for their capacity to function as photo-triggered nitric oxide donors. This unique property allows for the precise control of NO delivery, which is of paramount importance for elucidating the complex roles of nitric oxide in biological systems. Continued research into the design and application of these and other photolabile NO donors holds significant promise for advancing our understanding of NO signaling and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocontrollable NO-releasing compounds and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 6. Quantifying the photoinduced release of nitric oxide from N,N'-bis(carboxymethyl)-N,N'-dinitroso-1,4-phenylenediamine. Effect of reducing agents on the mechanism of the photoinduced reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide (NO) photo-release in a series of ruthenium–nitrosyl complexes: new experimental insights in the search for a comprehensive mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Development of a solid-supported light-triggered nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal and photochemical nitric oxide release from S-nitrosothiols incorporated in Pluronic F127 gel: potential uses for local and controlled nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Photolabile Properties of Dinitroso-p-phenylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroso-p-phenylenediamine derivatives represent a class of molecules with significant potential as photoactivated nitric oxide (NO) donors. Their ability to release NO upon irradiation with light makes them valuable tools in biomedical research and potential candidates for photodynamic therapy applications. This technical guide provides a comprehensive overview of the core photolabile properties of these derivatives, detailing their mechanism of action, key quantitative data, and the experimental protocols required for their study.

Core Concepts: Photoinduced Nitric Oxide Release

The fundamental photolabile property of dinitroso-p-phenylenediamine derivatives is their capacity to undergo N-NO bond homolysis upon absorption of light. This process generates a nitric oxide radical (•NO) and a corresponding phenylenediamine-based radical intermediate. The efficiency and dynamics of this process are governed by the specific chemical structure of the derivative, the wavelength of the incident light, and the solvent environment.

A representative example is the photolysis of N,N'-Bis(carboxymethyl)-N,N'-dinitroso-1,4-phenylenediamine. Irradiation of this compound with ultraviolet light, for instance at 308 nm, induces the cleavage of one N-NO bond, releasing one equivalent of nitric oxide and forming a denitrosated radical intermediate. This intermediate can then undergo further reactions, including the release of a second equivalent of NO.

Quantitative Photophysical and Photochemical Data

The efficacy of a photolabile NO donor is quantified by several key parameters, including its molar absorption coefficient (ε), maximum absorption wavelength (λmax), and the quantum yield of NO release (ΦNO). While comprehensive data across a wide range of dinitroso-p-phenylenediamine derivatives is an ongoing area of research, the following table summarizes representative data for N,N'-dimethyl-N,N'-dinitroso-p-phenylenediamine, a foundational compound in this class.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) of NO Release | Reference |

| N,N'-dimethyl-N,N'-dinitroso-p-phenylenediamine | Acetonitrile | 299 | Not Reported | Not Reported | [1] |

Experimental Protocols

Synthesis of Dinitroso-p-phenylenediamine Derivatives

General Procedure for the Nitrosation of N,N'-disubstituted-p-phenylenediamines:

This protocol is a general guideline for the synthesis of dinitroso-p-phenylenediamine derivatives. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for each specific derivative.

-

Dissolution: Dissolve the starting N,N'-disubstituted-p-phenylenediamine in a suitable organic solvent (e.g., dichloromethane, methanol) in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath and add a stoichiometric excess of a strong acid, such as hydrochloric acid, dropwise with stirring.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, acidified solution of the phenylenediamine derivative. The reaction is typically exothermic and should be maintained at a low temperature (0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the dinitroso product is often accompanied by a color change.

-

Work-up: Once the reaction is complete, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) until the solution is neutral or slightly basic.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Photolysis and Detection of Nitric Oxide

Experimental Setup for Monitoring Photolysis by UV-Vis Spectroscopy:

This protocol outlines a general method for studying the photolysis of dinitroso-p-phenylenediamine derivatives and quantifying the release of nitric oxide.

-

Sample Preparation: Prepare a solution of the dinitroso-p-phenylenediamine derivative in a suitable solvent (e.g., phosphate-buffered saline, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance in the range of 0.5-1.0 at the desired irradiation wavelength.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder and a port for an external light source. A high-intensity lamp (e.g., xenon arc lamp) coupled with a monochromator or bandpass filter is used to select the irradiation wavelength.

-

Baseline Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

-

Irradiation: Irradiate the sample with light of the appropriate wavelength (e.g., 308 nm for N,N'-Bis(carboxymethyl)-N,N'-dinitroso-1,4-phenylenediamine) for a defined period.

-

Spectral Monitoring: At regular intervals, stop the irradiation and record the UV-Vis absorption spectrum to monitor the decrease in the absorbance of the parent compound and the appearance of any photoproducts.

-

Nitric Oxide Detection: The released nitric oxide can be detected and quantified using various methods:

-

Griess Assay: This colorimetric method detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.

-

NO-selective Electrodes: These electrodes can directly measure the concentration of NO in real-time.

-

Hemoglobin Assay: This method relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.

-

Signaling Pathways and Reaction Mechanisms

The photo-induced release of nitric oxide from dinitroso-p-phenylenediamine derivatives initiates a cascade of chemical reactions. The primary photochemical event is the homolytic cleavage of the N-NO bond.

References

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine as a Photolabile Nitric Oxide Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (DMNPDA), a photolabile nitric oxide (NO) donor. While specific experimental data on DMNPDA is limited in the available scientific literature, this document consolidates the existing information and provides a broader context based on the known chemistry of N-nitroso compounds and the established biological role of nitric oxide. This guide covers the synthesis of its precursor, the putative mechanism of NO release, the canonical NO signaling pathway, and general experimental protocols for investigating the effects of NO donors.

Core Concepts: N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (DMNPDA)

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, also known as BNN3, is a small molecule designed to release nitric oxide upon photo-irradiation. As a "caged" NO donor, it offers the potential for precise spatial and temporal control over NO release in experimental systems, which is a significant advantage over NO donors that release NO spontaneously upon dissolution.

Chemical Properties and Data Presentation

| Property | Value | Source |

| Synonyms | This compound, N,N'-dimethyl-N,N'-dinitroso-p-phenylenediamine | [1] |

| CAS Number | 6947-38-2 | [1] |

| Molecular Formula | C₈H₁₀N₄O₂ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Melting Point | 120-121 °C | [1] |

| Storage Conditions | Long-term storage at -20°C is recommended. | |

| Quantum Yield of NO Release | Data not available in reviewed literature. | |

| Stoichiometry of NO Release | Potentially 2 molecules of NO per molecule of DMNPDA. | [2] |

Mechanism of Nitric Oxide Release

The defining feature of DMNPDA as a nitric oxide donor is its photolability. The release of nitric oxide is triggered by light, which allows for precise control over the timing and location of NO delivery in an experimental setting.

The proposed mechanism for NO release from N-nitroso compounds, including DMNPDA, involves the homolytic cleavage of the N-NO bond upon photo-excitation, typically with UV light. This process generates a radical intermediate and a molecule of nitric oxide. For N,N-dinitroso compounds like DMNPDA, it is plausible that this process can occur twice, leading to the release of two molecules of nitric oxide and the formation of a stable quinone-diimine derivative.

The Canonical Nitric Oxide Signaling Pathway: sGC-cGMP-PKG

Once released, nitric oxide acts as a signaling molecule that diffuses across cell membranes and activates its primary receptor, soluble guanylate cyclase (sGC).[3] This initiates a signaling cascade that is fundamental to many physiological processes, including vasodilation, neurotransmission, and immune regulation.[3][4]

The activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[6] PKG, in turn, phosphorylates a variety of downstream target proteins, leading to a cellular response.[5] The signal is terminated by the degradation of cGMP by phosphodiesterases (PDEs).[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor to DMNPDA and for key experiments to investigate the biological effects of nitric oxide.

Synthesis of N,N-Dimethyl-p-phenylenediamine (DMNPDA Precursor)

Two common methods for the synthesis of N,N-dimethyl-p-phenylenediamine are the reduction of p-nitrosodimethylaniline and the catalytic hydrogenation of N,N-dimethyl-4-nitroaniline.

Method 1: Reduction of p-Nitrosodimethylaniline [2]

-

Prepare a solution of 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid and warm the solution.

-

Slowly add 50 g of p-nitrosodimethylaniline (or a corresponding amount of its hydrochloride salt) to the warm stannous chloride solution in small portions. Control the reaction temperature by occasional cooling.

-

After the addition is complete, reflux the mixture for 90 minutes to complete the reduction.

-

Cool the reaction flask. A double tin salt of the aminodimethylaniline may precipitate.

-

To complete the precipitation, saturate the mixture with hydrogen chloride gas at 0 °C.

-

Filter the precipitate and dissolve it in water.

-

As the product is sensitive to air oxidation, cover the acidic solution with a layer of ether.

-

Add ice to the mixture and then carefully add a 50% solution of sodium hydroxide to liberate the free base. Ensure the mixture remains cold.

-

Extract the N,N-dimethyl-p-phenylenediamine into the ether layer. Perform several additional extractions of the aqueous layer with ether.

-

Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the ether and distill the residue under vacuum. The product distills at 146-148 °C at 24 mm Hg.

-

The final product is a crystalline mass that melts at 38-41 °C. Store under an inert atmosphere.

Method 2: Catalytic Hydrogenation of N,N-Dimethyl-4-nitroaniline [7]

-

Charge a high-pressure reactor with 500.0 g (3.0 mol) of N,N-dimethyl-4-nitroaniline, 50.0 g of Raney nickel catalyst, and 2.5 L of ethanol.

-

Flush the reactor twice with nitrogen gas at 1 kg/cm ² and then with hydrogen gas at 1 kg/cm ².

-

Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain this pressure for 2 hours at 45 °C.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

After the reaction is complete, filter off the Raney nickel catalyst.

-

The filtrate contains the N,N-dimethyl-p-phenylenediamine.

Nitrosation of N,N-Dimethyl-p-phenylenediamine (Generalized Protocol)

While a specific protocol for the dinitrosation of N,N-dimethyl-p-phenylenediamine is not available in the reviewed literature, a general approach for the nitrosation of aromatic amines involves the use of a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or an alkyl nitrite in an acidic medium. The following is a generalized, hypothetical protocol.

-

Dissolve N,N-dimethyl-p-phenylenediamine in an appropriate acidic solvent (e.g., aqueous hydrochloric acid or acetic acid) and cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of a nitrosating agent, such as sodium nitrite in water or an alkyl nitrite.

-

Slowly add the nitrosating agent to the cooled solution of the diamine with vigorous stirring, maintaining the temperature below 5 °C. The molar ratio of the nitrosating agent to the diamine should be at least 2:1 to achieve dinitrosation.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete reaction.

-

The product, N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, may precipitate from the reaction mixture.

-

Isolate the product by filtration, wash it with cold water, and dry it under vacuum.

-

Further purification may be achieved by recrystallization from an appropriate solvent.

General Experimental Workflow for Using a Photolabile NO Donor

The following workflow outlines the key steps for using a photolabile NO donor like DMNPDA in a biological experiment.

cGMP Assay

Measuring the intracellular concentration of cGMP is a direct way to assess the activation of the NO/sGC pathway. Commercially available ELISA kits are a common method for this purpose.

Protocol using a Competitive ELISA Kit (Generalized) [1][8][9]

-

Sample Preparation:

-

Culture cells or prepare tissue homogenates under the desired experimental conditions (with and without the NO donor and/or photolysis).

-

Lyse the cells or tissues using the buffer provided in the kit, which typically contains a phosphodiesterase inhibitor to prevent cGMP degradation.

-

Some protocols may recommend acetylation of the samples to increase the sensitivity of the assay.

-

-

Assay Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with an anti-cGMP antibody.

-

Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody.

-

Incubate the plate for the recommended time to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate for HRP (e.g., TMB). The color development is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.

-

Protein Kinase G (PKG) Activity Assay

Assessing the activity of PKG provides a measure of the downstream effects of cGMP signaling.

Protocol using a Spectrophotometric Kinase Assay (Generalized) [10][11][12]

-

Sample Preparation: Prepare cell or tissue lysates as for the cGMP assay.

-

Kinase Reaction:

-

In a reaction vessel (e.g., a microplate well or a cuvette), combine the sample lysate with a reaction buffer containing a specific PKG substrate peptide, ATP, and magnesium ions.

-

Initiate the kinase reaction by adding the sample.

-

Incubate at a controlled temperature for a defined period.

-

-

Detection of Phosphorylation: The method for detecting substrate phosphorylation can vary:

-

Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate peptide.

-

Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate. This can be detected by ELISA or Western blotting.

-

Luminescence-based assays: Use a system that measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

-

-

Data Analysis: Quantify the signal (radioactivity, absorbance, or luminescence) and compare the activity in treated versus control samples.

Conclusion

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (DMNPDA) represents a class of photolabile nitric oxide donors that offer the potential for precise experimental control over NO release. While specific quantitative data and biological studies using DMNPDA are scarce, the principles of its synthesis, mechanism of NO release, and the subsequent biological signaling cascade are well-established for related compounds and the NO pathway in general. This guide provides a framework for researchers interested in exploring the use of DMNPDA and similar compounds, from chemical synthesis to the assessment of biological activity. Further research is needed to fully characterize the photochemical and pharmacological properties of DMNPDA to facilitate its broader application in the study of nitric oxide signaling.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Photocontrollable NO-releasing compounds and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. bioengineer.org [bioengineer.org]

- 6. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 7. Photocontrollable nitric oxide (NO) and nitroxyl (HNO) donors and their release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. mybiosource.com [mybiosource.com]

- 11. Kinase Activity Assays [promega.com]

- 12. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Behavior of N,N-Dimethyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of N,N-Dimethyl-p-phenylenediamine (DMPD), a compound of significant interest in various scientific and technological fields, including the development of electrochemical sensors and as a redox mediator. This document details the compound's complex oxidation mechanisms, presents key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of its electrochemical pathways and analytical workflows.

Core Electrochemical Behavior

N,N-Dimethyl-p-phenylenediamine is readily oxidized, a property that has long attracted scientific attention. Its electrochemical oxidation is a multi-step process that is highly dependent on the experimental conditions, most notably the pH of the solution. The initial step involves the loss of an electron to form a stable, deep red radical cation known as Wurster's Red.[1]

The overall oxidation process is complex and can proceed through various mechanistic pathways, including CE (chemical reaction followed by electron transfer), EE (two successive electron transfers), ECE (electron transfer, chemical reaction, electron transfer), and simple E (electron transfer) mechanisms, depending on the pH of the aqueous media.[2]

pH-Dependent Oxidation Pathway

The electrochemical oxidation of DMPD in aqueous solutions is initiated by a one-electron transfer to form the Wurster's Red cation radical. This is followed by a second electron transfer to produce a quinonediimine. This quinonediimine can then undergo hydrolysis to form a quinonemonoimine. These highly reactive intermediates can then participate in coupling reactions with the parent DMPD molecule, leading to the formation of dimer and trimer products. These coupling reactions are strongly pH-dependent.[3]

Quantitative Electrochemical Data

A thorough understanding of the electrochemical behavior of DMPD requires the analysis of key quantitative parameters. The following tables summarize the available data on the redox potentials and diffusion coefficient of DMPD.

| pH | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Formal Potential (E°' vs. Ag/AgCl) | Electrode Material | Reference |

| 7.0 | 0.10 V | 0.03 V | 0.065 V | Carbon Paste Electrode |

Table 1: Redox Potentials of N,N-Dimethyl-p-phenylenediamine at pH 7.0. The formal potential was calculated as the average of the anodic and cathodic peak potentials.

| Parameter | Value | Method | Conditions | Reference |

| Diffusion Coefficient (D) | 7.6 x 10⁻⁶ cm²/s | Cyclic Voltammetry | 1 mM DMPD in 0.1 M KCl |

Table 2: Diffusion Coefficient of N,N-Dimethyl-p-phenylenediamine.

Experimental Protocols

Accurate and reproducible electrochemical analysis of DMPD relies on well-defined experimental protocols. This section provides detailed methodologies for two common electrochemical techniques: cyclic voltammetry and chronoamperometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound.

Objective: To determine the redox potentials and study the electrochemical reversibility of DMPD.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Phosphate Buffer Solution (PBS) at a desired pH

-

Analyte: 1 mM N,N-Dimethyl-p-phenylenediamine

Procedure:

-

Electrode Preparation: Polish the GCE with 0.05 µm alumina slurry on a polishing pad, followed by rinsing with deionized water and sonicating in ethanol and then deionized water for 5 minutes each.

-

Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution.

-

Deaeration: Purge the electrolyte solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the background current.

-

Analyte Scan: Add the DMPD solution to the electrochemical cell to achieve a final concentration of 1 mM.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs to a potential sufficient to oxidize DMPD, and then reversing the scan to the initial potential. A typical scan rate is 100 mV/s.

-

Data Analysis: Determine the anodic and cathodic peak potentials and currents from the voltammogram.

Chronoamperometry

Chronoamperometry is used to study the kinetics of chemical reactions that follow electron transfer.

Objective: To determine the diffusion coefficient of DMPD.

Materials:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Electrode and Cell Setup: Prepare the electrodes and electrochemical cell as described for cyclic voltammetry.

-

Potential Step: Apply a potential step from a value where no oxidation of DMPD occurs to a potential where the oxidation is diffusion-controlled (e.g., a potential on the plateau of the voltammetric wave observed in CV).

-

Current-Time Transient: Record the resulting current as a function of time.

-

Data Analysis: Plot the current (I) versus the inverse square root of time (t⁻¹/²). The diffusion coefficient (D) can be calculated from the slope of the linear portion of this plot using the Cottrell equation: I = nFAD¹/²C / (πt)¹/² where:

-

n = number of electrons transferred

-

F = Faraday constant (96485 C/mol)

-

A = electrode area (cm²)

-

D = diffusion coefficient (cm²/s)

-

C = bulk concentration of the analyte (mol/cm³)

-

t = time (s)

-

Visualizing Electrochemical Pathways and Workflows

Graphical representations are invaluable for understanding complex electrochemical processes. The following diagrams, generated using the DOT language, illustrate the oxidation pathway of DMPD and a typical experimental workflow for its analysis.

References

An In-depth Technical Guide to N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (BNN3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, a key compound in nitric oxide (NO) research. Known by its synonym BNN3 and identified by CAS number 6947-38-2, this molecule serves as a "caged" photolabile nitric oxide donor. This document details its chemical and physical properties, provides a likely synthesis pathway, and outlines a general experimental protocol for its application in research settings. Furthermore, it explores the significant role of nitric oxide in cellular signaling, offering a valuable resource for professionals in drug development and biomedical research.

Chemical Identity and Properties

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is a small organic molecule that has gained attention in the scientific community for its ability to release nitric oxide upon photo-irradiation. This property makes it a valuable tool for studying the multifaceted roles of NO in biological systems.

Synonyms and Identifiers

The most common synonym for N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is This compound .

| Identifier | Value |

| CAS Number | 6947-38-2 |

| Molecular Formula | C₈H₁₀N₄O₂ |

| Molecular Weight | 194.19 g/mol |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 120-121 °C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO. | [2] |

Synthesis

The synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (this compound) involves a two-step process. The first step is the synthesis of the precursor N,N-dimethyl-p-phenylenediamine, followed by a nitrosation reaction.

Synthesis of N,N-dimethyl-p-phenylenediamine

Several methods exist for the synthesis of N,N-dimethyl-p-phenylenediamine. One common laboratory-scale method involves the reduction of p-nitro-N,N-dimethylaniline.

Reaction: Reduction of p-nitro-N,N-dimethylaniline.

Reagents and Solvents:

-

p-nitro-N,N-dimethylaniline

-

Reducing agent (e.g., stannous chloride in concentrated hydrochloric acid, or catalytic hydrogenation with a CuO/C catalyst and hydrazine hydrate)[2][3]

-

Protic polar solvent (e.g., ethanol) for the catalytic hydrogenation method[3]

-

Ether

-

50% Sodium hydroxide solution

-

Sodium sulfate

Procedure Outline (using Stannous Chloride):

-

A warm solution of stannous chloride in concentrated hydrochloric acid is prepared.

-

p-Nitrosodimethylaniline is added in small portions to the stannous chloride solution, with cooling to manage the exothermic reaction.

-

The mixture is refluxed to complete the reduction.

-

Upon cooling, the double tin salt of the product precipitates and is collected.

-

The salt is dissolved in water, and the solution is covered with a layer of ether to prevent oxidation.

-

The mixture is cooled with ice, and N,N-dimethyl-p-phenylenediamine is liberated by the addition of a 50% sodium hydroxide solution.

-

The product is extracted into the ether layer.

-

The ethereal extracts are dried over sodium sulfate, the ether is evaporated, and the residue is purified by vacuum distillation.

Nitrosation of N,N-dimethyl-p-phenylenediamine

The second step involves the nitrosation of the two amino groups of N,N-dimethyl-p-phenylenediamine to yield the final dinitroso product. This is typically achieved using a nitrosating agent in an acidic medium.

Reaction: Dinitrosation of N,N-dimethyl-p-phenylenediamine.

Reagents and Solvents:

-

N,N-dimethyl-p-phenylenediamine

-

Nitrosation agent (e.g., an alkyl nitrite like isopropyl nitrite in an acidic aqueous suspension)

-

Acid (e.g., hydrochloric acid)

Procedure Outline:

-

N,N-dimethyl-p-phenylenediamine is suspended in an acidic aqueous solution.

-

An alkyl nitrite is slowly added to the suspension at a controlled temperature (e.g., -2 to +2 °C) to effect the nitrosation.

-

After the reaction is complete, any excess nitrite can be quenched.

-

The N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine product can then be isolated from the reaction mixture.

Experimental Protocols: Photo-controlled Nitric Oxide Release

This compound is a "caged" NO donor, meaning it is stable until exposed to light of a specific wavelength, which triggers the release of nitric oxide. This allows for precise spatial and temporal control over NO delivery in experimental settings.

Preparation of Stock Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a concentration of, for example, 12.5 mg/mL.[2]

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Experimental Setup for Photolysis

A typical experimental setup for the photo-induced release of nitric oxide from this compound involves a light source capable of emitting in the UV range and a system for detecting the released NO.

Equipment:

-

Light Source: A xenon lamp or a laser with an emission maximum around 300 nm is suitable for the photolysis of this compound.[2]

-

Reaction Vessel: A quartz cuvette or a similar transparent vessel suitable for UV irradiation.

-

NO Detection System: A nitric oxide sensor (e.g., an ISO-NOP sensor) is used to measure the concentration of released NO in real-time.

General Protocol for NO Release

-

Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer or cell culture medium.

-

Place the working solution in the reaction vessel.

-

Position the NO sensor in the solution to monitor the baseline NO concentration.

-

Irradiate the sample with the light source (e.g., λ ≈ 300 nm).

-

Record the increase in NO concentration using the detection system. The rate and amount of NO release can be controlled by modulating the intensity and duration of the light exposure.

Signaling Pathways and Biological Relevance

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes. The ability of this compound to deliver NO in a controlled manner makes it an invaluable tool for studying these pathways.

The Nitric Oxide Signaling Pathway

Once released, nitric oxide can diffuse across cell membranes and activate its primary receptor, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, leading to a variety of cellular responses, including vasodilation, neurotransmission, and immune regulation.

Caption: Nitric Oxide Signaling Pathway from this compound.

Applications in Drug Development and Research

The controlled release of NO from this compound allows researchers to:

-

Investigate the precise temporal and spatial dynamics of NO signaling.

-

Elucidate the role of NO in various disease models, including cardiovascular diseases, neurodegenerative disorders, and cancer.

-

Evaluate the therapeutic potential of NO-based therapies with high precision.

Conclusion

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (this compound) is a powerful research tool that provides a reliable and controllable source of nitric oxide. Its photolabile nature allows for precise experimental control, making it an ideal compound for investigating the complex roles of NO in biology and medicine. This guide provides essential technical information to support researchers and drug development professionals in utilizing this compound to its full potential.

References

An In-Depth Technical Guide to N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, also known by its designation BNN3, is a photolabile molecule recognized for its capacity to act as a caged nitric oxide (NO) donor. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis methodologies, and known biological implications. Particular emphasis is placed on its role as a research tool for the controlled release of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes. This document synthesizes available data on its properties, outlines experimental procedures for its precursor's synthesis and subsequent nitrosation, and discusses the toxicological considerations associated with related p-phenylenediamine compounds.

Chemical and Physical Properties

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is a distinct organic compound with the capacity to release nitric oxide upon photoactivation. A summary of its key quantitative data is presented in Table 1 for straightforward reference.

Table 1: Chemical and Physical Properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

| Property | Value | Reference |

| IUPAC Name | N,N-Dimethyl-N,N-dinitroso-1,4-phenylenediamine | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 6947-38-2 | [2] |

| Molecular Formula | C₈H₁₀N₄O₂ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| Melting Point | 120-121 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine involves a two-step process: the synthesis of its precursor, N,N-Dimethyl-p-phenylenediamine, followed by a dinitrosation reaction.

Synthesis of N,N-Dimethyl-p-phenylenediamine (Precursor)

Several methods have been reported for the synthesis of N,N-Dimethyl-p-phenylenediamine. A common approach involves the reduction of p-nitro-N,N-dimethylaniline.

Experimental Protocol: Reduction of p-nitro-N,N-dimethylaniline

This protocol is based on established reduction methods for nitroaromatic compounds.

Materials:

-

p-nitro-N,N-dimethylaniline

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of p-nitro-N,N-dimethylaniline and granulated tin is prepared.

-

Concentrated hydrochloric acid is added portion-wise to the flask. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Following the addition of HCl, the mixture is heated to reflux for a specified period to ensure the complete reduction of the nitro group.

-

After cooling, the reaction mixture is made strongly alkaline by the addition of a concentrated sodium hydroxide solution. This step is crucial to liberate the free amine from its hydrochloride salt.

-

The alkaline mixture is then subjected to extraction with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield crude N,N-Dimethyl-p-phenylenediamine.

-

Further purification can be achieved by vacuum distillation or recrystallization.

Logical Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the precursor, N,N-Dimethyl-p-phenylenediamine.

Dinitrosation of N,N-Dimethyl-p-phenylenediamine

The conversion of the precursor to the final dinitroso compound involves the introduction of two nitroso groups onto the amino functionalities. This is typically achieved using a nitrosating agent in an acidic medium.

Experimental Protocol: Dinitrosation

This generalized protocol is based on standard nitrosation procedures for aromatic amines.[3][4]

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

N,N-Dimethyl-p-phenylenediamine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred amine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of nitrous acid and minimize side reactions.

-

The reaction mixture is stirred for a period at low temperature to ensure complete dinitrosation.

-

The precipitated N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is collected by filtration.

-

The solid product is washed with cold water to remove any residual acid and inorganic salts.

-

The product is then dried under vacuum.

Signaling Pathway of Nitrosation

Caption: Simplified pathway for the formation of the dinitroso product.

Biological Activity and Applications

The primary documented application of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is as a photolabile nitric oxide (NO) donor.[1] This property makes it a valuable tool in biological research where the precise temporal and spatial control of NO release is required to study its diverse physiological and pathological roles.

A related compound, N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine, has been utilized as a photoinducible NO donor to investigate the effects of NO on the immune system, specifically on tumor-infiltrating lymphocytes. This suggests that this compound could be similarly employed in studies related to immunology, neuroscience, and cardiovascular research, where NO is a key signaling molecule.

Toxicology and Safety Considerations

Specific toxicological data for N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is not extensively available in the public domain. However, the toxicity of its precursor, N,N-Dimethyl-p-phenylenediamine, and other p-phenylenediamine derivatives is well-documented.

-

N,N-Dimethyl-p-phenylenediamine : This precursor is considered a hazardous substance.[5] It can be toxic by inhalation, skin contact, and if swallowed.[5] There is limited evidence suggesting it may cause irreversible mutations.[5] It is also a skin sensitizer.[6]

-

p-Phenylenediamine Derivatives : In general, p-phenylenediamine derivatives can cause skin sensitization and are known to be mutagenic after oxidation.[5][7] Acute exposure in animal studies has been shown to cause liver and kidney damage.[8]

Given the toxic nature of the parent amine, N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine should be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (this compound) is a specialized chemical compound with significant potential as a research tool, primarily due to its function as a photolabile nitric oxide donor. While detailed biological and toxicological studies on this specific molecule are limited, the established knowledge of its precursor and related compounds provides a solid foundation for its synthesis and safe handling. Further research into the specific applications and biological effects of this compound is warranted to fully exploit its potential in advancing our understanding of nitric oxide signaling in health and disease. Researchers and drug development professionals should adhere to strict safety protocols when working with this and related compounds.

References

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. chembk.com [chembk.com]

- 3. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Theoretical Studies of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, also known as BNN3, is a photo-labile molecule recognized for its capacity to release two equivalents of nitric oxide (NO) upon irradiation. This property positions it as a significant tool in biomedical research, particularly in studies where controlled spatial and temporal release of NO is critical for investigating its diverse physiological and pathological roles. Nitric oxide is a key signaling molecule involved in numerous processes, including vasodilation, neurotransmission, and immune response. The ability of this compound to serve as a "caged" NO donor allows for precise investigation of these pathways. This whitepaper provides a comprehensive overview of the theoretical and experimental aspects of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, including its molecular structure, spectroscopic properties, a proposed synthetic protocol, and its mechanism of action as a nitric oxide donor. Due to the limited availability of specific theoretical data for this compound, this paper incorporates computational data for the closely related molecule N,N-dimethylnitrosamine as a representative model to provide quantitative insights into the structural and vibrational characteristics of the N-nitroso functional group.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule with a vast array of biological functions. Its transient nature and high reactivity necessitate methods for its controlled delivery to elucidate its precise mechanisms of action. Photo-labile NO donors, or "caged" NO compounds, have emerged as invaluable tools for such investigations. N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine (this compound) is one such molecule, capable of releasing nitric oxide upon photo-irradiation. This technical guide delves into the theoretical underpinnings of this compound, supplemented with experimental data and protocols to provide a comprehensive resource for researchers in pharmacology, cell biology, and drug development.

Molecular Structure and Properties

The core structure of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine consists of a p-phenylenediamine backbone with two N-nitroso groups and two N-methyl groups.

Table 1: General Properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

| Property | Value |

| Chemical Name | N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine |

| Synonym | This compound |

| CAS Number | 6947-38-2 |

| Molecular Formula | C₈H₁₀N₄O₂ |

| Molecular Weight | 194.19 g/mol |

| Melting Point | >146°C (with decomposition) |

| Appearance | Tan to Orange Brown Solid |

| Solubility | Soluble in Chloroform |

Theoretical Structural Parameters (Analogous Compound)

Due to the absence of published theoretical studies with detailed structural data for N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, we present here the calculated geometric parameters for a simpler, related molecule, N,N-dimethylnitrosamine , obtained from DFT (Density Functional Theory) calculations. These values provide a reasonable approximation for the geometry of the N-nitroso functionality.

Table 2: Calculated Geometrical Parameters for N,N-Dimethylnitrosamine (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Lengths | N-N | 1.32 Å |

| N=O | 1.22 Å | |

| N-C (methyl) | 1.46 Å | |

| Bond Angles | O=N-N | 114.5° |

| N-N-C (methyl) | 117.5° | |

| C-N-C | 116.0° |

Note: These values are for N,N-dimethylnitrosamine and are intended to be representative of the N-nitroso group in this compound.

Spectroscopic Properties

The photochemical activity of this compound is dictated by its electronic absorption spectrum.

Table 3: Spectroscopic Data for N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

| Spectroscopic Property | Value |

| UV-Vis λmax | 299 nm |

| Excited Triplet State Energy (ET) | 230 kJ mol⁻¹ |

The absorption maximum at 299 nm indicates that UV light is required to initiate the release of nitric oxide.

Theoretical Vibrational Frequencies (Analogous Compound)

Similarly to the structural data, we provide the calculated vibrational frequencies for N,N-dimethylnitrosamine to illustrate the expected spectral features of the N-nitroso group.

Table 4: Calculated Vibrational Frequencies for N,N-Dimethylnitrosamine (DFT/B3LYP/6-31G)*

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N=O Stretch | 1520 |

| N-N Stretch | 1050 |

| C-N Stretch (symmetric) | 980 |

| C-N Stretch (asymmetric) | 1290 |

Note: These values are for N,N-dimethylnitrosamine and are intended to be representative of the N-nitroso group in this compound.

Experimental Protocols

Proposed Synthesis of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine

Step 1: Synthesis of N,N-Dimethyl-p-phenylenediamine (Precursor)

A common method for the synthesis of N,N-Dimethyl-p-phenylenediamine is the reductive methylation of p-nitroaniline followed by reduction of the nitro group, or the direct methylation of p-phenylenediamine. A more direct synthesis involves the reaction of p-phenylenediamine with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Step 2: Nitrosation of N,N-Dimethyl-p-phenylenediamine

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve a known quantity of N,N-Dimethyl-p-phenylenediamine in a suitable volume of dilute hydrochloric acid in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5°C with continuous stirring.

-

Prepare a solution of sodium nitrite in distilled water.

-

Add the sodium nitrite solution dropwise to the cooled solution of the diamine hydrochloride over a period of 30-60 minutes, ensuring the temperature remains below 5°C. The reaction mixture may change color.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

The product, N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine, may precipitate out of the solution. If so, it can be collected by filtration.

-

Alternatively, the reaction mixture can be neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caution: N-nitrosamines are a class of compounds that are often carcinogenic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and all manipulations should be carried out in a well-ventilated fume hood.

Mechanism of Action and Signaling Pathway

The utility of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine as a research tool stems from its ability to release nitric oxide upon photo-irradiation. The underlying mechanism is the homolytic cleavage of the N-N bond in the excited triplet state.

Caption: Photo-induced release of NO from this compound and activation of the cGMP pathway.

Upon absorption of UV light (λmax = 299 nm), this compound is promoted to an excited triplet state. This excited state is unstable and undergoes rapid homolytic cleavage of the two N-N bonds, releasing two molecules of nitric oxide and a diaromatic radical species. The released nitric oxide can then diffuse across cell membranes and activate its primary intracellular target, soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, culminating in a physiological response such as smooth muscle relaxation and vasodilation.

Conclusion

N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine is a valuable chemical tool for the controlled release of nitric oxide in biological systems. While detailed theoretical characterization of this specific molecule is sparse in the literature, analogies to simpler N-nitrosamines provide a solid foundation for understanding its structural and spectroscopic properties. The proposed synthetic protocol, based on established chemical principles, offers a pathway for its preparation in a laboratory setting. The ability to trigger the release of a key signaling molecule with spatial and temporal precision using light makes this compound and similar compounds indispensable for advancing our understanding of the multifaceted roles of nitric oxide in health and disease. Further computational and experimental studies on this compound are warranted to more precisely define its properties and expand its applications in biomedical research.

Methodological & Application

Application Notes and Protocols for N,N-Dimethyl-p-phenylenediamine (DMPD) in Oxidative Stress Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disease. Consequently, the measurement of total antioxidant capacity (TAC) is a crucial tool in the study of oxidative stress and the development of novel antioxidant therapies. The N,N-Dimethyl-p-phenylenediamine (DMPD) assay is a simple, rapid, and cost-effective spectrophotometric method for determining the antioxidant capacity of biological samples.